Cas no 2228323-48-4 (3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid)

3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid
- EN300-1760571
- 2228323-48-4
- 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid
-
- インチ: 1S/C12H10N2O3/c15-7-4-12(5-7,11(16)17)9-6-14-10-8(9)2-1-3-13-10/h1-3,6H,4-5H2,(H,13,14)(H,16,17)
- InChIKey: LOMYMPQZDLMNGV-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C(=O)O)(C2=CNC3C2=CC=CN=3)C1
計算された属性
- せいみつぶんしりょう: 230.06914219g/mol
- どういたいしつりょう: 230.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 83Ų
3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760571-1.0g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 1g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1760571-5.0g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 5g |
$3935.0 | 2023-05-23 | ||
Enamine | EN300-1760571-0.05g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1760571-0.5g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1760571-5g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1760571-10g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1760571-1g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1760571-0.1g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1760571-10.0g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 10g |
$5837.0 | 2023-05-23 | ||
Enamine | EN300-1760571-0.25g |
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid |
2228323-48-4 | 0.25g |
$1249.0 | 2023-09-20 |
3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acidに関する追加情報
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid (CAS No. 2228323-48-4): An Emerging Compound in Medicinal Chemistry
3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid (CAS No. 2228323-48-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as cyclobutanecarboxylic acids, which have been extensively studied for their diverse biological activities.
The chemical structure of 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid is characterized by a cyclobutane ring fused with a pyrrolo[2,3-b]pyridine moiety. The presence of the pyrrolo[2,3-b]pyridine ring, a common scaffold in many bioactive compounds, contributes to its potential pharmacological properties. The oxo group at the 3-position and the carboxylic acid functionality further enhance its reactivity and functional versatility.
Recent studies have highlighted the potential of 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid in various therapeutic areas. One notable application is its role as a modulator of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their dysregulation is often associated with various diseases, including cancer and neurodegenerative disorders. Research has shown that this compound can selectively disrupt specific PPIs, making it a promising lead for the development of targeted therapies.
In addition to its PPI modulating properties, 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce tumor growth in vitro and in vivo. These findings suggest that this compound may have broad therapeutic potential across multiple disease states.
The synthesis of 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid has been optimized using modern synthetic techniques, ensuring high yields and purity. The synthetic route typically involves the condensation of a suitable cyclobutanone derivative with a pyrrolo[2,3-b]pyridine precursor, followed by oxidation to introduce the oxo group. This efficient synthesis method facilitates large-scale production for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
The future prospects for 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential in combination therapies. Additionally, efforts are being made to develop prodrugs and analogs that can enhance its pharmacokinetic properties and broaden its therapeutic window.
In conclusion, 3-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutane-1-carboxylic acid (CAS No. 2228323-48-4) represents an exciting advancement in medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutics. As research continues to uncover its full potential, this compound is poised to play a significant role in the treatment of various diseases.
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